molecular formula C26H36N2O3 B571232 Arachidonoyl p-Nitroaniline

Arachidonoyl p-Nitroaniline

Cat. No.: B571232
M. Wt: 424.6 g/mol
InChI Key: PBMVYDNBOIVHBO-DOFZRALJSA-N
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Description

Arachidonoyl p-Nitroaniline is a synthetic compound known for its role as a substrate in enzyme kinetic studies, particularly involving fatty acid amide hydrolase (FAAH). This compound is characterized by its long-chain unsaturated fatty acid structure, which makes it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl p-Nitroaniline is synthesized through a multi-step process involving the reaction of arachidonic acid with p-nitroaniline. The synthesis typically involves the following steps:

    Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated arachidonic acid is then reacted with p-nitroaniline to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl p-Nitroaniline undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by FAAH, leading to the release of p-nitroaniline and arachidonic acid.

    Oxidation and Reduction: These reactions can modify the nitro group or the unsaturated fatty acid chain, although they are less commonly studied in this context.

Common Reagents and Conditions:

    Hydrolysis: Typically involves FAAH in a buffered aqueous solution at physiological pH.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Involves reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Measurement of Fatty Acid Amide Hydrolase Activity

Key Applications:

  • Enzyme Activity Assays: ApNA is primarily used in assays to measure FAAH activity. The reaction produces a yellow colorimetric product (p-nitroaniline), which can be quantified using spectrophotometry. This allows researchers to determine the kinetic parameters of FAAH and assess its inhibition by various compounds .
  • Research on Lipid Signaling: By measuring FAAH activity with ApNA, researchers can study the metabolism of endocannabinoids and other lipid signaling molecules, contributing to our understanding of their physiological roles and potential therapeutic targets .
Application Description
Enzyme Activity AssaysQuantitative measurement of FAAH activity through colorimetric change.
Lipid Signaling ResearchInvestigation into the metabolism and function of endocannabinoids.

Case Studies and Research Findings

Several studies have utilized ApNA to elucidate the mechanisms of FAAH and its implications in various biological processes:

  • Study on FAAH Kinetics: In a study involving recombinant FAAH expressed in Dictyostelium discoideum, ApNA was used to characterize enzyme kinetics. The findings indicated that FAAH exhibited Michaelis-Menten kinetics with ApNA, showing a preference for long-chain unsaturated fatty acids . This provides insights into the substrate specificity of FAAH.
  • Comparative Analysis with Other Substrates: Research comparing ApNA with other substrates like decanoyl p-nitroaniline highlighted differences in hydrolysis rates, suggesting that ApNA is a more suitable substrate for studying certain enzyme activities .

Implications in Pharmacology and Toxicology

Understanding the activity of FAAH through ApNA has significant implications in pharmacology:

  • Drug Development: Inhibitors of FAAH are being explored for their potential therapeutic effects in conditions such as pain management and anxiety disorders. By using ApNA to assess the efficacy of these inhibitors, researchers can better understand their pharmacodynamics .
  • Toxicological Studies: Given that p-nitroaniline itself has been studied for its toxicological effects, understanding how compounds like ApNA interact with biological systems can provide insights into safety assessments for new drugs or chemicals .

Mechanism of Action

Arachidonoyl p-Nitroaniline exerts its effects primarily through its interaction with FAAH. The enzyme catalyzes the hydrolysis of this compound, releasing p-nitroaniline and arachidonic acid. This reaction is crucial for studying the binding and catalytic specificity of FAAH, as well as for understanding the broader role of fatty acid amides in biological systems .

Comparison with Similar Compounds

    Decanoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

    Oleoyl p-Nitroaniline: Similar in structure but with a different fatty acid chain, used for comparative studies in enzyme kinetics.

Uniqueness: Arachidonoyl p-Nitroaniline is unique due to its long-chain unsaturated fatty acid structure, which closely mimics natural substrates of FAAH. This makes it particularly valuable for studying the enzyme’s activity and specificity in a biologically relevant context .

Biological Activity

Arachidonoyl p-nitroaniline (ApNA) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its role as a substrate for fatty acid amide hydrolase (FAAH). This article explores its biological activity, mechanisms of action, and implications in research, particularly focusing on its anti-cancer properties and interactions with endocannabinoid systems.

Overview of this compound

This compound is classified as a nitroaniline fatty acid amide. It serves primarily as a substrate for FAAH, an enzyme responsible for the hydrolysis of various bioactive lipids, including anandamide. The hydrolysis process results in the release of arachidonic acid and p-nitroaniline, which can be quantitatively measured to assess FAAH activity .

The biological activity of ApNA is closely linked to its interaction with FAAH. When hydrolyzed by FAAH, ApNA contributes to the modulation of lipid signaling pathways. The resulting arachidonic acid can participate in the synthesis of various eicosanoids, which are crucial for inflammatory responses and cell signaling.

Hydrolysis Kinetics

The kinetics of ApNA hydrolysis can be monitored spectrophotometrically by measuring the production of p-nitroaniline at 380 nm. This method allows researchers to determine the rate of enzyme activity under various conditions, providing insights into the regulatory mechanisms governing FAAH .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties associated with compounds structurally related to ApNA. For instance, DHEA (Dehydroepiandrosterone) and NALA (N-arachidonoyl-L-alanine) have been shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through mechanisms that involve increased reactive oxygen species (ROS) production and decreased phosphorylated Akt levels . This suggests that compounds like ApNA may also exhibit similar effects, potentially through receptor-independent pathways.

Table 1: Summary of Antitumor Effects in Related Studies

CompoundCell LineInhibition Rate (%)IC50 (μM)
DHEAHNSCCVariableN/A
NALAHNSCCVariableN/A
IMB-1406A549100.078.99
IMB-1406HepG299.986.92

Note: IMB-1406 is included for comparative purposes as it showcases significant antitumor activity in similar contexts .

Role in Endocannabinoid Signaling

ApNA's role extends into the endocannabinoid system, where it may influence cannabinoid receptor signaling indirectly through its metabolic products. The inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance receptor activation and downstream signaling pathways involved in pain modulation and neuroprotection .

Research Findings

  • FAAH Activity Measurement : Studies have demonstrated that ApNA is effectively hydrolyzed by FAAH expressed in Dictyostelium discoideum, providing a model system for studying enzyme kinetics related to fatty acid amides .
  • Reactive Oxygen Species Production : Research indicates that compounds similar to ApNA can increase ROS levels within cancer cells, leading to oxidative stress that contributes to cell death—a potential therapeutic mechanism .
  • Impact on Cell Viability : In vitro assays have shown that treatments involving FAAH substrates can significantly alter cell viability in various cancer cell lines, suggesting a broader application for ApNA in cancer research .

Q & A

Basic Research Questions

Q. How is Arachidonoyl p-Nitroaniline utilized in enzyme kinetic studies of fatty acid amide hydrolase (FAAH)?

this compound serves as a substrate for FAAH, enabling researchers to quantify enzymatic activity via hydrolysis. The hydrolysis releases p-nitroaniline, which is measured spectrophotometrically at 405–410 nm. Key steps include:

  • Experimental Design : Prepare recombinant FAAH (e.g., from Dictyostelium discoideum), incubate with the substrate, and monitor absorbance over time.
  • Data Interpretation : Calculate hydrolysis rates (Vmax/Km) and compare with control substrates like decanoyl or oleoyl p-nitroaniline to assess FAAH specificity .
  • Troubleshooting : Ensure minimal interference from solvent conductivity or pH fluctuations, as these affect absorbance accuracy .

Q. What analytical methods are recommended for detecting p-nitroaniline released during FAAH assays?

Chromogenic assays and high-performance liquid chromatography (HPLC) are commonly used:

  • Chromogenic Assay : p-Nitroaniline’s yellow color (λmax = 405 nm) allows real-time tracking. Calibrate using a standard curve of pure p-nitroaniline .
  • HPLC : Use C18 columns with UV detection at 227–310 nm. Validate method sensitivity via spiked recovery tests .
  • Advanced Tip : For trace-level detection, employ capillary zone electrophoresis (CZE) with a limit of detection (LOD) < 0.1 µM .

Q. How is this compound synthesized for biochemical studies?

Synthesis involves acylation of p-nitroaniline with arachidonic acid derivatives:

  • Procedure : React p-nitroaniline with arachidonoyl chloride in anhydrous dichloromethane, using pyridine as a base.
  • Purification : Isolate the product via silica gel chromatography and confirm purity via NMR (δH 7.8–8.2 ppm for aromatic protons) .
  • Quality Control : Validate structural integrity using FTIR (C=O stretch at 1,720 cm<sup>-1</sup>) and mass spectrometry .

Advanced Research Questions

Q. How do structural modifications in this compound affect FAAH substrate specificity?

Comparative studies with decanoyl and oleoyl derivatives reveal:

  • Chain Length : Longer unsaturated chains (e.g., arachidonoyl) enhance substrate-enzyme binding due to hydrophobic interactions with FAAH’s active site.
  • Data Contradictions : Some studies report higher Km for arachidonoyl derivatives, suggesting steric hindrance. Resolve by mutating FAAH’s substrate-binding pockets .
  • Table 1 : Substrate Efficiency of FAAH

SubstrateVmax (µM/min)Km (µM)
Arachidonoyl derivative12.3 ± 1.245 ± 5
Decanoyl derivative9.8 ± 0.932 ± 3
Oleoyl derivative8.5 ± 0.728 ± 4
Data derived from enzyme kinetics assays under pH 7.5 and 37°C .

Q. What advanced techniques resolve intermolecular interactions of this compound in enzymatic or environmental systems?

  • Inelastic Neutron Scattering (INS) : Reveals hydrogen bonding and torsional modes (e.g., amino group vibrations at 50 meV) when adsorbed in molecular sieves like ALPO-5 .
  • DFT Calculations : Predict vibrational frequencies (e.g., C–H stretches at 3,000–3,100 cm<sup>-1</sup>) and compare with experimental FTIR/NMR data to validate molecular dynamics .

Q. How can adsorption studies inform the environmental remediation of this compound derivatives?

  • Adsorbents Tested :

MaterialMax Capacity (mg/g)Optimal pHReference
Cotton stalk activated carbon7196.0–7.0
KOH-activated Spartina alterniflora6507.5
  • Mechanistic Insights : Pseudo-second-order kinetics dominate, with intra-particle diffusion as the rate-limiting step below 25°C .
  • Contradictions : Higher temperatures (35°C) reduce adsorption efficiency due to exothermic nature, conflicting with some models. Address via Arrhenius analysis .

Q. What biodegradation pathways exist for p-nitroaniline byproducts derived from this compound?

  • Key Microbe : Pseudomonas DL17 degrades p-nitroaniline (500 mg/L) at pH 9.0 within 48 hours via oxidative pathways, producing intermediates like benzoquinone .
  • Toxicity Mitigation : Monitor catechol formation (LC50 = 40–49 mg/L in fish) and use cometabolism with glucose to reduce oxidative stress on microbial consortia .

Q. Methodological Notes

  • Contradiction Management : When adsorption capacities vary across studies, assess pore size distribution (BET analysis) and surface functional groups (Boehm titration) .
  • Spectroscopic Validation : Always cross-reference INS data with IR and Raman spectra to account for solvent or matrix effects .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMVYDNBOIVHBO-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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